molecular formula C23H25BrO B412252 (3-Bromo-1-adamantyl)(diphenyl)methanol

(3-Bromo-1-adamantyl)(diphenyl)methanol

Cat. No.: B412252
M. Wt: 397.3g/mol
InChI Key: MDTMYMODYHSAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-1-adamantyl)(diphenyl)methanol is a brominated adamantane derivative featuring a diphenylmethanol moiety. The adamantane core provides exceptional rigidity and thermal stability, while the bromine atom at the 3-position introduces reactivity for further functionalization.

Properties

Molecular Formula

C23H25BrO

Molecular Weight

397.3g/mol

IUPAC Name

(3-bromo-1-adamantyl)-diphenylmethanol

InChI

InChI=1S/C23H25BrO/c24-22-14-17-11-18(15-22)13-21(12-17,16-22)23(25,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,17-18,25H,11-16H2

InChI Key

MDTMYMODYHSAPH-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Adamantane-Based Derivatives
  • 2-(Adamantan-1-yl)-2-oxoethyl benzoate (2a) : Structure: Contains an adamantyl group linked to a benzoyloxy ester. Properties: Melting point (374–376 K), higher than brominated analogs due to crystalline packing of the planar benzoyl group. Reactivity: The ester group enables nucleophilic acyl substitution, unlike the methanol group in the target compound.
  • 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate (2b) : Structure: Similar to 2a but with a 2-chlorobenzoate substituent. Properties: Lower melting point (348–350 K) due to reduced symmetry compared to 2a.
Diphenylmethanol Derivatives
  • (2-Chlorophenyl)(diphenyl)methanol: Structure: Chlorophenyl instead of bromo-adamantyl. Properties: The chloro group increases electron-withdrawing effects, polarizing the C–O bond in the methanol group. Applications: Used as a ligand in catalysis and reference compound in mechanistic studies.
  • (3-Bromo-4-methylphenyl)methanol: Structure: Brominated methylphenyl group without adamantane. Properties: Lower steric hindrance compared to the adamantane core, facilitating faster reaction kinetics in nucleophilic substitutions.

Physical and Chemical Properties

Compound Melting Point (K) Key Functional Groups Steric Hindrance Reactivity Notes
(3-Bromo-1-adamantyl)(diphenyl)methanol Not reported –OH, Br, adamantane High Susceptible to SN2 (Br), hindered by adamantane
2a (Adamantyl benzoyloxy ester) 374–376 Ester, adamantane Moderate Nucleophilic acyl substitution
(2-Chlorophenyl)(diphenyl)methanol Not reported –OH, Cl Moderate Enhanced electrophilicity due to Cl
  • Steric Effects: The adamantane group in the target compound imposes significant steric hindrance, slowing reactions at the methanol oxygen compared to less bulky analogs like (3-Bromo-4-methylphenyl)methanol .
  • Electronic Effects: Bromine’s electronegativity and polarizability enhance leaving-group ability compared to chlorine in (2-chlorophenyl)(diphenyl)methanol, though adamantane’s electron-withdrawing nature may offset this .

Reactivity and Stability

  • Photodegradation: Brominated compounds like PBDEs undergo photodegradation via debromination .
  • Thermal Stability: Adamantane derivatives exhibit high thermal stability due to their diamondoid structure, outperforming non-cyclic analogs like diphenylmethanol derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.